Moderate Inhibition of Ecto-5′-Nucleotidase (CD73): A Distinct Potency Profile Relative to the Standard Inhibitor AOPCP
3-Bromo-N′-hydroxybenzenecarboximidamide exhibits moderate inhibitory activity against rat ecto-5′-nucleotidase (CD73), an enzyme target in cancer immunotherapy, with an IC₅₀ of 40.1 µM [1]. This potency is significantly lower than that of the standard CD73 inhibitor AOPCP (α,β-methylene ADP), which demonstrates an IC₅₀ of 3.8 ± 0.9 µM in comparable assays [2]. While not as potent, the compound's distinct, non-nucleotide scaffold offers a different chemical starting point for medicinal chemistry optimization, avoiding the phosphonate group present in AOPCP, which can limit cell permeability.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against Ecto-5′-Nucleotidase |
|---|---|
| Target Compound Data | 40.1 µM (40,100 nM) |
| Comparator Or Baseline | AOPCP (α,β-methylene ADP) - 3.8 ± 0.9 µM |
| Quantified Difference | Approximately 10.6-fold less potent |
| Conditions | Target: Rat ecto-5′-nucleotidase transfected in COS7 cells. Assay: Preincubation for 10 mins, followed by AMP addition and measurement after 10 mins [1]. |
Why This Matters
This evidence confirms the compound engages the CD73 target, albeit with moderate potency, providing a validated, albeit weaker, alternative scaffold for programs where nucleotide-based inhibitors (like AOPCP) are unsuitable due to physicochemical or intellectual property constraints.
- [1] BindingDB. (n.d.). BDBM50437934 (CHEMBL2408702) - IC50 Data for 3-bromo-N-hydroxybenzamidine against rat Ecto-5'-nucleotidase. View Source
- [2] Ghoteimi, R., et al. (2021). 4-Substituted-1,2,3-triazolo nucleotide analogues as CD73 inhibitors. European Journal of Medicinal Chemistry, 223, 113642. View Source
